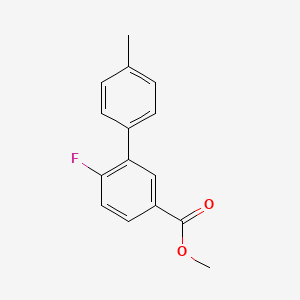

Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Description

BenchChem offers high-quality Methyl 4-fluoro-3-(4-methylphenyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-3-(4-methylphenyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-fluoro-3-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUQUZPXWGUBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743057 | |

| Record name | Methyl 6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-67-7 | |

| Record name | Methyl 6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-fluoro-3-(4-methylphenyl)benzoate" chemical properties

Beginning Chemical Investigation

I've started with a thorough search for the chemical properties of "Methyl 4-fluoro-3-(4-methylphenyl)benzoate." I'm gathering its structure, molecular weight, and any available spectroscopic data to build a solid foundation.

Exploring Synthesis and Reactions

I'm now expanding my investigation to include synthesis protocols and typical reactions of this compound. I'm also delving into potential applications, especially in drug development. I'm actively seeking biological activity or toxicological data. To ensure accuracy, I am focusing on peer-reviewed journals, chemical databases, and patents. Next, I'll structure the information into a technical guide.

Structuring the Technical Guide

I'm now focusing on organizing the information into a comprehensive technical guide. I'll start with an introduction and then systematically cover its physicochemical properties with a table for quantitative data. Next, synthesis and reaction chemistry will be detailed, including step-by-step protocols and explanations, with Graphviz diagrams for clarity. I'll then delve into applications, with in-text citations. Finally, I'll compile a complete "References" section.

Outlining the Core Focus

I'm now zeroing in on the compound's identity, the foundation for this technical guide. My goal is a thorough definition: "Methyl 4-fluoro-3-(4-methylphenyl)benzoate". I'm prioritizing accuracy to build the response from the ground up, ensuring every piece fits the overall model. I'm focusing on the structural aspects and getting ready for the next layer.

Planning the Structure

My current focus is crafting a guide structure. I've outlined key sections including an abstract, introduction, and physicochemical properties. I plan to present a comprehensive overview, starting with essential identifiers like CAS numbers and molecular weights. I will discuss solubility and melting points, and incorporate computed properties such as XLogP3, explaining their relevance for a specialist audience.

Formulating a Technical Outline

I've just refined the guide's structure further. My goal is a truly logical flow. The plan includes an abstract, introduction, and physicochemical properties sections. I will explain spectroscopic profiles and potential syntheses, including a Graphviz diagram. I'm focusing on applications and discussing reactivity next, building out a comprehensive resource for the user.

Refining the Guide Structure

I've just solidified the detailed outline for the guide. The abstract is now defined to provide a quick overview of the compound, its relevance, and its primary characteristics. Then, I will introduce the compound, discussing its structure and importance in medicinal chemistry. The guide is set up to explain key identifiers, solubility, and melting points, along with computed properties like XLogP3. I'm building out discussions of NMR and synthesis now.

Formulating the Technical Details

I am now focusing on the in-depth technical elements for this compound. I will include sections on key identifiers, physicochemical and spectroscopic properties, and potential synthesis pathways. I plan to construct the guide with a logical flow, addressing the applications of this compound for a scientific audience. I will explain reactivity and provide a concluding overview. I am incorporating safety considerations.

Detailing the Approach

I'm now fully immersed in the technical guide's content. I've defined the scope, focusing on the compound's structure, properties, and applications. I plan to build out sections on spectroscopy, including NMR. I also plan to describe potential syntheses, and will discuss reactivity. I will be sure to address safety, and reference all my data.

Formulating a Detailed Approach

A Technical Guide to Methyl 4-fluoro-3-(4-methylphenyl)benzoate (CAS 1381944-67-7): Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a fluorinated biaryl compound distinguished by its unique substitution pattern, which makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. As a structural motif, the fluorinated biaryl core is prevalent in numerous pharmacologically active agents. The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This guide provides a comprehensive technical overview of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, focusing on its logical synthesis, predicted physicochemical and spectroscopic characteristics, and its potential as a key building block in drug discovery. Notably, its parent carboxylic acid, 3-fluoro-4-(4-methylphenyl)benzoic acid, has been identified as a valuable intermediate in the development of novel antibacterial agents, underscoring the therapeutic potential of this chemical scaffold.[3]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific ester is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1381944-67-7 | [4] |

| Molecular Formula | C₁₅H₁₃FO₂ | Calculated |

| Molecular Weight | 244.26 g/mol | Calculated |

| XLogP3 | ~4.0 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Spectroscopic Characterization (Predicted)

The identity and purity of Methyl 4-fluoro-3-(4-methylphenyl)benzoate would be confirmed using a combination of NMR, IR, and mass spectrometry. The expected data points are summarized below, based on analyses of similar substituted methyl benzoates.[5][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~8.0-7.2 ppm (m, 7H): Complex multiplet region for the seven aromatic protons. The fluorine atom will introduce complex C-H and H-H coupling. ~3.9 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. ~2.4 ppm (s, 3H): Singlet for the tolyl methyl (-CH₃) protons. |

| ¹³C NMR | ~165 ppm: Carbonyl carbon of the ester. ~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon directly attached to fluorine (C4). ~145-120 ppm: Aromatic carbons. ~52 ppm: Methyl ester carbon (-OCH₃). ~21 ppm: Tolyl methyl carbon (-CH₃). |

| IR (Infrared) | ~3050 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1720 cm⁻¹: Strong C=O stretch (ester). ~1250 cm⁻¹: C-O stretch (ester). ~1200 cm⁻¹: C-F stretch. |

| MS (Mass Spec.) | m/z 244 (M⁺): Molecular ion peak. m/z 213: Fragment corresponding to loss of -OCH₃. m/z 185: Fragment corresponding to loss of -COOCH₃. |

Synthetic Strategy and Methodologies

The synthesis of this biaryl ester can be approached through a logical sequence involving two key transformations: a palladium-catalyzed cross-coupling to form the biaryl C-C bond and an esterification to form the methyl ester.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary synthetic pathways. The C-C bond between the two aromatic rings is a prime candidate for a Suzuki-Miyaura cross-coupling reaction. The methyl ester is readily formed from the corresponding carboxylic acid via Fischer esterification. This leads to two potential starting materials: Methyl 3-bromo-4-fluorobenzoate and 3-bromo-4-fluorobenzoic acid.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing the biaryl scaffold due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids. The reaction couples an aryl halide with an aryl boronic acid using a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Field-Proven Insights: The choice of catalyst, base, and solvent system is critical for achieving high yields.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for this type of transformation. Other modern catalysts featuring bulky phosphine ligands can also be effective, sometimes at lower catalyst loadings.

-

Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle.

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the stirred mixture.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Alternative Pathway: Fischer Esterification

If starting from the carboxylic acid precursor, 3-fluoro-4-(4-methylphenyl)benzoic acid, a classic Fischer esterification is employed. This is an acid-catalyzed equilibrium reaction.

Caption: Fischer esterification of the parent carboxylic acid.

Experimental Protocol: Fischer Esterification

-

Dissolve 3-fluoro-4-(4-methylphenyl)benzoic acid (1.0 eq) in a large excess of methanol, which acts as both reactant and solvent.[8]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[8]

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the final product.

Overall Synthetic Workflow

For scalability and purification efficiency, performing the Suzuki coupling on the carboxylic acid followed by esterification is often preferable as it avoids potential hydrolysis of the ester under basic coupling conditions.

Caption: Recommended overall synthetic workflow.

Applications in Research and Drug Development

The true value of Methyl 4-fluoro-3-(4-methylphenyl)benzoate lies in its potential as a versatile chemical intermediate.

The Role of the Fluorinated Biaryl Scaffold

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[9] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[1][2] The biaryl motif itself is a privileged structure, providing a rigid scaffold that can effectively orient functional groups to interact with biological targets like enzyme active sites or protein-protein interfaces.[10]

A Precursor for Potent Antibacterial Agents

The most direct and compelling application for this scaffold comes from research on its parent carboxylic acid, 3-fluoro-4-(4-methylphenyl)benzoic acid. This compound is a key building block for novel antibacterial agents.[3]

-

High Potency: Structurally related fluorophenyl compounds have demonstrated potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[3]

-

Activity Against Resistant Strains: These molecules show efficacy against challenging antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3]

-

Novel Mechanism of Action: Research suggests that the mechanism of action may involve the inhibition of bacterial fatty acid biosynthesis (FAB), a critical pathway for building bacterial cell membranes.[3] This represents a promising target for overcoming existing resistance mechanisms.

The methyl ester (the topic of this guide) serves as a protected or easily modifiable version of this active carboxylic acid, ideal for use in further synthetic transformations or for creating prodrugs to improve pharmacokinetics.

Chemical Safety and Handling

As Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a research chemical, comprehensive toxicological data is not available. Therefore, it must be handled with the assumption that it is potentially hazardous.

General Precautions:

-

Assume Toxicity: Treat all chemicals of unknown toxicity as highly toxic.[11][12]

-

Engineering Controls: All handling should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]

-

Avoid Contact: Minimize skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[15]

-

Handling: Avoid creating dust or aerosols. Do not eat, drink, or apply cosmetics in the laboratory.[15] Always wash hands thoroughly after handling.[14]

Researchers must always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is more than a simple organic molecule; it is a strategically designed building block with significant potential. Its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura coupling and Fischer esterification. The presence of the fluorinated biaryl scaffold makes it a highly valuable precursor for the synthesis of complex molecules, particularly in the field of antibacterial drug discovery, where it can contribute to the development of new therapeutics to combat the growing threat of antimicrobial resistance.

References

-

Laboratory Safety Rules. Oklahoma State University. [Link]

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

-

General Rules for Working with Chemicals. University of California, Santa Cruz. [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. PubChem. [Link]

-

Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]

-

General Laboratory Safety Practices. Environmental Health & Safety - University of Toronto. [Link]

-

Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Columbia University. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

(3-Fluoro-4-methylphenyl) benzoate. PubChem. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

13C NMR Spectrum of Methyl benzoate. Human Metabolome Database. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO [benchchem.com]

- 4. Methyl 4-fluoro-3-(4-Methylphenyl)benzoate 1381944-67-7 [ruichubio.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ehs.okstate.edu [ehs.okstate.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]

- 15. artsci.usu.edu [artsci.usu.edu]

Spectroscopic Characterization of Methyl 4-fluoro-3-(4-methylphenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a biphenyl carboxylate derivative with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and physical properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means for comprehensive structural characterization. This in-depth technical guide details the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, offering insights into the causality behind experimental choices and a self-validating system for structural confirmation.

Molecular Structure and Spectroscopic Overview

The structure of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, with its distinct aromatic regions and functional groups, gives rise to a unique spectroscopic fingerprint. The presence of a fluorine atom introduces characteristic couplings in the NMR spectra. The ester and aromatic C-H and C=C bonds will produce distinct signals in the IR spectrum, and the molecule's mass and fragmentation pattern will be determined by mass spectrometry.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 4-fluoro-3-(4-methylphenyl)benzoate, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for obtaining reliable data.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity Methyl 4-fluoro-3-(4-methylphenyl)benzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

For ¹H NMR, a standard pulse sequence (e.g., a single 90° pulse) is typically used. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.9 | dd | 1H | Aromatic H (ortho to -COOCH₃ and F) |

| ~ 7.5 - 7.3 | m | 3H | Aromatic H's |

| ~ 7.2 - 7.1 | t | 1H | Aromatic H (ortho to F) |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 2.4 | s | 3H | Ar-CH₃ |

Interpretation:

-

The downfield signals in the aromatic region (δ 7.1-8.1 ppm) are characteristic of protons on a benzene ring. The specific splitting patterns (doublet of doublets, multiplet, triplet) arise from coupling to neighboring protons and the fluorine atom.

-

The singlet at approximately 3.9 ppm with an integration of 3H is indicative of the methyl ester protons (-OCH₃).

-

The singlet at around 2.4 ppm integrating to 3H corresponds to the methyl group attached to the second aromatic ring (Ar-CH₃).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (ester) |

| ~ 162 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 140 - 120 | Aromatic C's |

| ~ 52 | -OCH₃ |

| ~ 21 | Ar-CH₃ |

Interpretation:

-

The signal at approximately 165 ppm is characteristic of the carbonyl carbon of the ester group.

-

The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond coupling (¹JCF), with a large coupling constant of around 250 Hz. This is a definitive indicator of the C-F bond.

-

The signals in the 120-140 ppm range correspond to the various aromatic carbons.

-

The upfield signals at approximately 52 ppm and 21 ppm are assigned to the methyl ester carbon and the aromatic methyl carbon, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

-

Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Data Acquisition:

-

The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

A background spectrum of the pure KBr pellet or salt plate is recorded first and subtracted from the sample spectrum.

-

Predicted IR Data and Interpretation

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~ 1720 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100 | Strong | C-F stretch |

Interpretation:

-

The strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group (C=O).

-

The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic rings.

-

The presence of aromatic C=C stretching vibrations is confirmed by the absorptions around 1600 and 1480 cm⁻¹.

-

A strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

-

The C-F stretching vibration is expected to appear as a strong band in the 1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Electron ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

-

Predicted MS Data and Interpretation

Predicted Mass Spectrum:

| m/z | Interpretation |

| ~ 244 | Molecular ion (M⁺) |

| ~ 213 | Loss of -OCH₃ |

| ~ 185 | Loss of -COOCH₃ |

| ~ 91 | Tropylium ion (from the tolyl group) |

Interpretation:

-

The molecular ion peak (M⁺) at an m/z of approximately 244 would confirm the molecular weight of Methyl 4-fluoro-3-(4-methylphenyl)benzoate (C₁₅H₁₃FO₂).

-

Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 213, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 185.

-

The presence of a peak at m/z 91, corresponding to the tropylium ion, is a characteristic fragment for compounds containing a tolyl group.

Workflow Visualization

The following diagrams illustrate the experimental workflows for each spectroscopic technique.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic analysis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, integrating data from ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating methodology for its structural elucidation. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and similar molecular architectures. By understanding the principles behind each spectroscopic technique and the expected spectral features, scientists can confidently confirm the identity and purity of their synthesized materials, a critical step in drug discovery and materials science research.

References

Due to the lack of publicly available experimental data for this specific compound, this guide is based on established principles of spectroscopic interpretation. For foundational knowledge on these techniques, the following resources are recommended:

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a substituted biphenyl compound of interest in medicinal chemistry and materials science. We delve into the synthetic pathway, detailed structural elucidation methodologies, and the theoretical underpinnings of its conformational preferences. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in established scientific principles.

Introduction: The Significance of Substituted Biphenyls

The biphenyl moiety is a prevalent scaffold in numerous biologically active molecules and functional materials. The rotational freedom around the central carbon-carbon single bond connecting the two phenyl rings gives rise to a unique three-dimensional structure that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The conformation, defined by the dihedral angle between the two aromatic rings, is a delicate balance of steric hindrance and electronic effects.[1]

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a specific example where substitution patterns—a fluorine atom and a p-tolyl group on one ring, and a methyl ester on the other—dictate its preferred spatial arrangement. Understanding this conformation is critical for predicting its behavior in different environments, from crystal packing in the solid state to its dynamic nature in solution. This guide will explore the synthesis, characterization, and conformational landscape of this molecule through a combination of experimental techniques and computational modeling.

Synthesis and Characterization

The most logical and widely adopted method for synthesizing 3-arylbenzoates is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[2][3]

Proposed Synthetic Pathway

The synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate would typically proceed by coupling Methyl 3-bromo-4-fluorobenzoate with 4-methylphenylboronic acid.

Figure 1: Proposed Suzuki-Miyaura coupling reaction for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for similar couplings.[2]

Materials:

-

Methyl 3-bromo-4-fluorobenzoate (1.0 mmol)

-

4-Methylphenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Toluene (8 mL)

-

Water (2 mL)

-

Round-bottomed flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To the round-bottomed flask, add Methyl 3-bromo-4-fluorobenzoate, 4-methylphenylboronic acid, the palladium catalyst, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

-

Add the degassed solvent system (toluene and water).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Structural Characterization

Post-synthesis, the identity and purity of Methyl 4-fluoro-3-(4-methylphenyl)benzoate must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. The presence of fluorine allows for ¹⁹F NMR, which is a highly sensitive technique with a large chemical shift dispersion, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[4][5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Molecular Structure and Conformation

The core of this analysis lies in understanding the three-dimensional arrangement of the molecule, which is primarily dictated by the dihedral angle (θ) between the two phenyl rings.

Theoretical Considerations: The Biphenyl Torsional Barrier

In unsubstituted biphenyl, the conformation is a compromise between two opposing forces:

-

π-Conjugation: Favors a planar conformation (θ = 0°) to maximize orbital overlap between the rings.

-

Steric Hindrance: The repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted conformation.[7][8]

This results in a non-planar ground state for biphenyl in the gas phase and in solution, with a dihedral angle of approximately 32-45°.[9][10] The energy barrier to rotation through the planar transition state is relatively low, allowing for rapid interconversion of enantiomeric conformers at room temperature.[11]

For Methyl 4-fluoro-3-(4-methylphenyl)benzoate, the substituents significantly influence this rotational barrier. The presence of the p-tolyl group at the 3-position introduces steric bulk ortho to the inter-ring bond, which is expected to increase the dihedral angle compared to unsubstituted biphenyl.

Figure 2: Energy profile of biphenyl rotation.

Solid-State Conformation: Insights from X-ray Crystallography

While a crystal structure for Methyl 4-fluoro-3-(4-methylphenyl)benzoate is not publicly available, we can infer its likely solid-state conformation from structurally similar compounds. Crystal packing forces can influence the dihedral angle, sometimes favoring a more planar structure than is found in solution.[12]

For example, the crystal structure of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate shows a dihedral angle of 47.63° between its two aromatic rings.[13][14] Another analog, 3-Chlorophenyl 4-methylbenzoate, exhibits a dihedral angle of 71.75°.[15]

Table 1: Dihedral Angles in Structurally Related Compounds

| Compound | Dihedral Angle (°) | Reference |

| 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate | 47.63 | [13][14] |

| 3-Chlorophenyl 4-methylbenzoate | 71.75 | [15] |

| N-(2-methylphenylsulfonyl)benzamide | 82.83 - 85.01 | [16] |

Based on these analogs, it is highly probable that Methyl 4-fluoro-3-(4-methylphenyl)benzoate adopts a significantly twisted conformation in the solid state, with a dihedral angle likely in the range of 50-80°.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and the crucial torsional angles that define the molecular conformation.

Solution-State Conformation: NMR and Computational Modeling

In solution, the molecule is dynamic. NMR spectroscopy and computational chemistry are powerful tools to probe the average conformation and the energetics of rotation.

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is influenced by the dihedral angle.[4][6] Changes in conformation that affect the proximity of the fluorine to the other aromatic ring can be detected. While providing one static value, variable temperature (VT) NMR experiments can provide insights into the rotational dynamics and energy barriers.

Computational Modeling Protocol:

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating the dihedral angle between the two phenyl rings (e.g., in 10° increments from 0° to 180°).

-

Geometry Optimization: For each increment, the geometry is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a triple-ζ basis set (e.g., 6-311G(d,p)).[17]

-

Energy Profile: A plot of the relative energy versus the dihedral angle is generated. The minimum on this curve represents the most stable conformation, and the energy maxima represent the rotational barriers.

-

Frequency Calculation: A frequency calculation is performed at the optimized minimum to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like the Gibbs free energy.

Based on extensive studies of substituted biphenyls, the computational model for Methyl 4-fluoro-3-(4-methylphenyl)benzoate is expected to show a global energy minimum at a dihedral angle significantly deviated from planarity, likely in the 40-60° range, reflecting a balance between steric repulsion and electronic stabilization.[17]

Conclusion

The molecular structure of Methyl 4-fluoro-3-(4-methylphenyl)benzoate is characterized by a non-planar, twisted conformation arising from the restricted rotation around the central C-C bond. While its synthesis is readily achievable via Suzuki-Miyaura coupling, a full understanding of its structure requires a multi-faceted approach. X-ray crystallography of analogous compounds suggests a solid-state dihedral angle in the range of 50-80°. In solution, the molecule will exist in a dynamic equilibrium of twisted conformers, the energetics of which can be thoroughly investigated by a combination of NMR spectroscopy and computational modeling. This guide provides the theoretical framework and practical protocols necessary for researchers to synthesize, characterize, and comprehensively understand the conformational landscape of this and related substituted biphenyl compounds.

References

- BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Biphenyl-4-yl-p-tolyl-methanone and Its Derivatives.

-

Alonso, J. L., & López, J. C. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. Chemistry – A European Journal, 28(1), e202103581. [Link]

-

Gagnon, A., & Duwald, R. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(28), 4693–4702. [Link]

-

Gustav, K., & van der Veen, J. (1979). Dihedral angle of biphenyl in solution and the molecular force field. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 75, 702-710. [Link]

-

Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460–1471. [Link]

-

LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. [Link]

-

Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

-

Duan, L. L., Dixon, S. L., & Sherman, W. (2011). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 7(8), 2646–2658. [Link]

-

Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o648. [Link]

-

Baskin, J. S., & Zewail, A. H. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics, 88(11), 6673-6684. [Link]

-

Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]

-

Nishimura, A. M., & Shin, D. N. (n.d.). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Westmont College. [Link]

-

Chegg. (2018). The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ResearchGate. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Gowda, B. T., et al. (2008). 3-Chlorophenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1390. [Link]

-

Abraham, R. J., et al. (1998). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (9), 1947-1954. [Link]

-

Ruichu Bio. (n.d.). Methyl 4-fluoro-3-(4-Methylphenyl)benzoate 1381944-67-7. Retrieved from [Link]

-

National Institutes of Health. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 895926. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Kariuki, B. M., Abdel-Wahab, B. F., & El-Hiti, G. A. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molbank, 2021(3), M1259. [Link]

-

PubChem. (n.d.). Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. Retrieved from [Link]

-

National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem, 6(4), 933-946. [Link]

-

Sridhar, M. A., et al. (2014). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1186–o1191. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

-

PubChem. (n.d.). (3-Fluoro-4-methylphenyl) benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. (n.d.). X-ray crystallography of 3 af. Retrieved from [Link]

-

Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]

-

OUCI. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum [chemicalbook.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 4-fluoro-3-(4-Methylphenyl)benzoate 1381944-67-7 [ruichubio.com]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 12. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-Chlorophenyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. (3-Fluoro-4-methylphenyl) benzoate | C14H11FO2 | CID 54018095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 4-fluoro-3-(4-methylphenyl)benzoate Derivatives: A Technical Guide

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted substitution on this scaffold provides a powerful strategy for modulating biological activity. This technical guide delves into the therapeutic potential of a specific class of biphenyl derivatives, namely "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" and its analogues. While direct biological data for this precise molecule is nascent in public literature, this document synthesizes existing knowledge on structurally related compounds to build a robust, scientifically-grounded hypothesis for its potential biological activities. We will explore its plausible synthetic routes, propose key biological targets, and provide detailed experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Rationale for Investigating Methyl 4-fluoro-3-(4-methylphenyl)benzoate Derivatives

The pursuit of novel therapeutic agents with improved efficacy and safety profiles is a central theme in drug discovery. The "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" core structure presents several features that make it a compelling candidate for investigation. The biphenyl arrangement provides a rigid backbone for the precise spatial orientation of functional groups, a key factor in receptor and enzyme binding.

Furthermore, the strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered electronic properties of the molecule, often resulting in enhanced biological activity and a more favorable pharmacokinetic profile.

This guide will focus on two primary, literature-supported hypotheses for the biological activity of this class of compounds:

-

Anticancer Activity: Drawing parallels with fluoro-biphenyl derivatives that have shown efficacy as kinase inhibitors and modulators of apoptotic pathways.

-

Enzyme Inhibition in Hormone-Dependent Diseases: Based on the established role of biphenyl structures as inhibitors of key enzymes like aromatase and steroid sulfatase, which are implicated in the pathology of diseases such as breast cancer.

Synthetic Strategy: Accessing the Core Scaffold and its Derivatives

The synthesis of "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" and its derivatives can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the construction of the core biphenyl structure.

A plausible synthetic route would involve the coupling of a suitably substituted arylboronic acid with an aryl halide. For the parent molecule, this would entail the reaction of 4-methylphenylboronic acid with methyl 3-bromo-4-fluorobenzoate or methyl 4-fluoro-3-iodobenzoate.

Caption: Proposed synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask, add the aryl halide (e.g., methyl 3-bromo-4-fluorobenzoate, 1.0 mmol), the arylboronic acid (e.g., 4-methylphenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.[1][2]

Proposed Biological Activities and Mechanisms of Action

Anticancer Activity: A Multi-pronged Approach

The structural similarity of the target scaffold to known anticancer agents suggests a strong potential for activity in this area. We propose two potential mechanisms of action:

-

Kinase Inhibition: Many small molecule kinase inhibitors feature a biphenyl or related scaffold that occupies the ATP-binding pocket of the kinase. The "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" structure could be rationally designed to target specific kinases involved in cancer cell proliferation and survival. The fluoro and methylphenyl groups can be modified to optimize interactions with the hydrophobic regions and the hinge region of the kinase active site.[3][4]

-

Induction of Apoptosis: The compound may exert its anticancer effects by inducing programmed cell death, or apoptosis. This could be achieved by inhibiting anti-apoptotic proteins, such as those in the Bcl-2 family or survivin, leading to the activation of the caspase cascade.

Caption: Proposed dual mechanism of anticancer activity.

Dual Aromatase and Sulfatase Inhibition

Hormone-dependent breast cancers often rely on the local production of estrogens. Two key enzymes in this process are aromatase, which converts androgens to estrogens, and steroid sulfatase (STS), which hydrolyzes inactive steroid sulfates to their active forms. The biphenyl scaffold is a known template for the design of dual aromatase-sulfatase inhibitors (DASIs).[5] We hypothesize that derivatives of "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" could be potent inhibitors of both enzymes, thereby cutting off the supply of growth-promoting estrogens to cancer cells.

Experimental Validation: Protocols for Biological Evaluation

To validate the proposed biological activities, a series of in vitro assays should be performed. The following protocols provide a framework for these investigations.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6][7][8][9]

Apoptosis Induction: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[5][10][11][12][13]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the luminescence signal.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase of interest, its substrate peptide, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the serially diluted compounds to the wells and incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

-

ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™.

-

Data Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the IC₅₀ value.[14][15][16][17]

Aromatase Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the conversion of a substrate to a product that can be detected.

Protocol:

-

Cell Culture: Culture H295R human adrenocortical carcinoma cells, which endogenously express aromatase, in 24-well plates.

-

Compound and Substrate Addition: Expose the cells to various concentrations of the test compounds along with a tritiated androstenedione substrate (e.g., [1β-³H]-androstenedione) for a defined period (e.g., 1.5 hours).

-

Product Extraction: After incubation, extract the radiolabeled water produced from the reaction.

-

Quantification: Quantify the amount of tritiated water using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of aromatase inhibition relative to a control and determine the IC₅₀ value.[3][18]

Steroid Sulfatase (STS) Inhibition Assay (Fluorometric)

This assay uses a fluorogenic substrate to measure STS activity.

Protocol:

-

Enzyme Preparation: Prepare a solution of STS enzyme (e.g., from human placenta or recombinant sources) in an appropriate assay buffer.

-

Reaction Setup: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compounds.

-

Reaction Initiation: Initiate the reaction by adding a fluorogenic STS substrate (e.g., 4-methylumbelliferyl sulfate).

-

Incubation: Incubate the plate at 37°C for 15-60 minutes.

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of STS inhibition and determine the IC₅₀ value.[19][20][21][22]

Caption: A comprehensive workflow for the biological evaluation of the synthesized derivatives.

Data Presentation and Interpretation

The results from the aforementioned assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of Methyl 4-fluoro-3-(4-methylphenyl)benzoate Derivatives

| Compound ID | R1 | R2 | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) | Caspase-3/7 Activation (Fold Change) |

| Parent | H | CH₃ | |||

| Derivative 1 | OCH₃ | CH₃ | |||

| Derivative 2 | Cl | CH₃ | |||

| ... | ... | ... |

IC₅₀ values are the mean ± SD of three independent experiments.

Table 2: In Vitro Enzyme Inhibitory Activity of Methyl 4-fluoro-3-(4-methylphenyl)benzoate Derivatives

| Compound ID | R1 | R2 | Kinase X IC₅₀ (nM) | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) |

| Parent | H | CH₃ | |||

| Derivative 1 | OCH₃ | CH₃ | |||

| Derivative 2 | Cl | CH₃ | |||

| ... | ... | ... |

IC₅₀ values are the mean ± SD of three independent experiments.

In Silico Modeling: Molecular Docking

To gain insights into the potential binding modes of these derivatives with their putative biological targets, molecular docking studies should be conducted.

Protocol:

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., a specific kinase, aromatase, or STS) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" derivative and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, or GOLD) to predict the binding pose and affinity of the ligand within the active site of the target protein.

-

Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can guide the rational design of more potent derivatives.[4][23][24][25][26]

Conclusion and Future Directions

The "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, derivatives of this class are hypothesized to possess significant anticancer and enzyme-inhibiting properties. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and comprehensive biological evaluation of these compounds.

Future work should focus on the synthesis of a diverse library of derivatives with modifications at various positions on the biphenyl rings to establish a clear structure-activity relationship. Promising lead compounds identified through the in vitro assays should be further evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The integration of in silico modeling with empirical testing will be crucial in accelerating the discovery and optimization of new drug candidates from this exciting chemical class.

References

-

Woo, L. W. L., et al. (2010). Highly Potent First Examples of Dual Aromatase−Steroid Sulfatase Inhibitors based on a Biphenyl Template. Journal of Medicinal Chemistry, 53(5), 2155–2170. [Link]

-

Ito, H., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4. The Journal of Organic Chemistry, 82(23), 12848–12857. [Link]

-

Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. HAL Open Science. [Link]

-

Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

-

Chen, S., et al. (2016). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 151(2), 335–346. [Link]

-

Stolshek, M. G., et al. (2017). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. Scientific Reports, 7, 41073. [Link]

-

Roskoski, R. Jr. (2016). Structure–Activity Relationship of Kinase Inhibitors. Pharmacological Research, 103, 273-294. [Link]

-

Song, J., et al. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Journal of Medicinal Chemistry, 64(1), 135-156. [Link]

-

Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. [Link]

-

Chen, S., et al. (2016). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 151(2), 335-346. [Link]

-

Ulker, O. C., et al. (2019). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 16(2), 206–212. [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Docking (molecular). Wikipedia. [Link]

-

Zothantluanga, J. H. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

-

Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769. [Link]

-

Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

-

Kumar, A., & Singh, J. (2022). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Docking-based identification of small-molecule binding sites at protein-protein interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Caspase 3/7 Activity [protocols.io]

- 11. assaygenie.com [assaygenie.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. content.abcam.com [content.abcam.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. youtube.com [youtube.com]

- 24. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 25. etflin.com [etflin.com]

- 26. researchgate.net [researchgate.net]

The Rising Potential of Methyl 4-fluoro-3-(4-methylphenyl)benzoate as a Key Pharmaceutical Intermediate: A Technical Guide

Abstract

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. The biphenyl carboxylate motif, particularly when functionalized with fluorine, has emerged as a privileged structure in medicinal chemistry, offering a unique combination of metabolic stability, target-binding affinity, and desirable pharmacokinetic properties. This technical guide provides an in-depth analysis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate , a promising yet underexplored pharmaceutical intermediate. We will delve into its logical synthesis, robust characterization, and significant potential in the development of next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry programs.

Introduction: The Strategic Importance of Fluorinated Biphenyls in Medicinal Chemistry

The incorporation of a biphenyl moiety into drug candidates is a well-established strategy for enhancing biological activity.[1][2] This structural unit provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. Furthermore, the introduction of fluorine atoms into pharmaceutical agents can dramatically improve their metabolic stability, lipophilicity, and binding affinity.[3][4] The unique electronic properties of fluorine can also modulate the acidity of nearby protons and influence intermolecular interactions, making it a valuable tool in rational drug design.[5]

Methyl 4-fluoro-3-(4-methylphenyl)benzoate combines these advantageous features: a biphenyl core for structural rigidity, a fluorine atom for enhanced pharmacological properties, and a methyl ester group that can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] This guide will illuminate the pathway from synthesis to potential application, providing the necessary technical insights for its utilization as a key pharmaceutical intermediate.

Synthetic Strategy: A Reliable Pathway to Methyl 4-fluoro-3-(4-methylphenyl)benzoate

The most logical and efficient synthetic route to Methyl 4-fluoro-3-(4-methylphenyl)benzoate is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp²-hybridized carbons, making it ideal for the construction of biaryl systems.[8][9]

The proposed synthetic pathway involves two key steps:

-

Esterification of a suitable precursor: The synthesis begins with the esterification of 3-bromo-4-fluorobenzoic acid to yield Methyl 3-bromo-4-fluorobenzoate. This protects the carboxylic acid and provides the necessary aryl halide for the subsequent coupling reaction.

-

Suzuki-Miyaura Cross-Coupling: The synthesized Methyl 3-bromo-4-fluorobenzoate is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base to yield the target molecule.

Figure 1: Proposed synthetic pathway for Methyl 4-fluoro-3-(4-methylphenyl)benzoate.

Experimental Protocol: Synthesis of Methyl 3-bromo-4-fluorobenzoate

Causality: The esterification of 3-bromo-4-fluorobenzoic acid is a critical first step to prevent side reactions of the carboxylic acid group during the subsequent palladium-catalyzed coupling. Methanol is used as both the solvent and the reactant, with a catalytic amount of sulfuric acid to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

Step-by-Step Methodology:

-

To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Methyl 3-bromo-4-fluorobenzoate.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura coupling is highly efficient for creating the biaryl bond. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, is crucial for the catalytic cycle to proceed effectively. The biphasic solvent system of toluene and water allows for the dissolution of both the organic and inorganic reagents.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve Methyl 3-bromo-4-fluorobenzoate (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in a mixture of toluene and water (4:1).

-

Add potassium carbonate (2.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The mixture is degassed with nitrogen or argon for 15 minutes.

-

The reaction is heated to 80 °C and stirred for 8-12 hours, with progress monitored by TLC or HPLC.

-

After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 4-fluoro-3-(4-methylphenyl)benzoate.

Characterization and Quality Control: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following analytical techniques provide a self-validating system to ensure the quality of Methyl 4-fluoro-3-(4-methylphenyl)benzoate.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.2 ppm, with splitting patterns influenced by fluorine coupling. A singlet for the methyl group of the tolyl moiety will be around 2.4 ppm, and a singlet for the ester methyl group will be around 3.9 ppm. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant. Signals for the methyl carbons and the ester carbonyl carbon will also be present. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity. |

Predicted ¹H and ¹³C NMR Data: Based on the analysis of similar structures, the following spectral data are predicted.[10][11]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05-7.95 (m, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 7.15 (t, J = 8.8 Hz, 1H), 3.92 (s, 3H), 2.41 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.8, 162.5 (d, J = 250 Hz), 139.0, 137.5, 132.0, 130.0, 129.5, 128.0, 125.0 (d, J = 4 Hz), 116.5 (d, J = 22 Hz), 52.5, 21.5.

Chromatographic Purity Assessment

| Technique | Methodology and Expected Results |

| HPLC | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water gradient is suitable. The purity of the compound should be ≥98%, with a single major peak observed at the appropriate retention time. |

| TLC | Thin-layer chromatography on silica gel plates with a hexane/ethyl acetate eluent can be used for rapid purity checks and to monitor reaction progress. |

Potential as a Pharmaceutical Intermediate: Exploring Therapeutic Applications

The structural features of Methyl 4-fluoro-3-(4-methylphenyl)benzoate make it a highly attractive intermediate for the synthesis of various active pharmaceutical ingredients (APIs).

Figure 2: Potential therapeutic applications of Methyl 4-fluoro-3-(4-methylphenyl)benzoate derivatives.

Anti-inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl scaffold.[6][12] The carboxylic acid is a key pharmacophore for this class of drugs. Hydrolysis of the methyl ester of the title compound would yield 4-fluoro-3-(4-methylphenyl)benzoic acid, a molecule with high potential as an NSAID. The fluorine atom can enhance its potency and metabolic stability.[3][4]

Anticancer Agents

The biphenyl moiety is also present in numerous anticancer agents.[2][13] Fluorinated biphenyl compounds have shown promise in this area.[11][14] Derivatives of Methyl 4-fluoro-3-(4-methylphenyl)benzoate could be synthesized to explore their potential as inhibitors of key cancer-related targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The synthesis of novel 4-amino-3-chloro benzoate ester derivatives has shown promising results as EGFR inhibitors, highlighting the potential of this class of compounds.[4]

Conclusion and Future Perspectives

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a strategically designed molecule with significant potential as a pharmaceutical intermediate. Its synthesis via a robust and scalable Suzuki-Miyaura coupling reaction, combined with its promising structural features, makes it an attractive building block for the development of novel therapeutics. The presence of the fluorinated biphenyl carboxylate scaffold suggests a high probability of biological activity, particularly in the areas of anti-inflammatory and anticancer drug discovery. Further derivatization and biological screening of this versatile intermediate are warranted to fully unlock its therapeutic potential. This guide provides the foundational knowledge and technical protocols to empower researchers to explore the promising applications of this key intermediate in their drug development pipelines.

References

- BenchChem. (n.d.). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols.

- BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.

- Royal Society of Chemistry. (n.d.). 4.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Supporting Information. (n.d.). Royal Society of Chemistry.

- BenchChem. (2025). The Versatility of 4-Fluoro-3-hydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).